N-(3,4-dichlorophenyl)-2-methoxybenzamide
Description
Contextualization within Modern Chemical Synthesis and Derivatization Strategies
The synthesis of N-(3,4-dichlorophenyl)-2-methoxybenzamide falls within the well-established domain of amide bond formation, a cornerstone of organic synthesis. The most conventional and anticipated route for its preparation involves the acylation of 3,4-dichloroaniline (B118046) with 2-methoxybenzoyl chloride or 2-methoxybenzoic acid. This reaction is a classic example of nucleophilic acyl substitution.
Typically, the synthesis would proceed by reacting 2-methoxybenzoyl chloride with 3,4-dichloroaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling of 2-methoxybenzoic acid with 3,4-dichloroaniline can be achieved using a variety of modern coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid to facilitate the amidation reaction. researchgate.net
Once synthesized, this compound, as a secondary amide, can undergo various derivatization reactions. These modifications are often performed for analytical purposes or to create a library of related compounds for structure-activity relationship (SAR) studies. For analytical techniques like gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.com The secondary amide's N-H group can be targeted for derivatization, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or through acylation. uu.nl Such derivatizations can also be crucial for enhancing detection sensitivity in mass spectrometry-based analyses. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
The academic interest in this compound is predicated on the well-documented biological significance of its constituent parts. Substituted benzamides are a prominent class of compounds in medicinal chemistry, with members exhibiting a wide range of therapeutic effects, including antipsychotic, antiemetic, and antidepressant activities. nih.govnih.gov
The dichlorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals. The presence of chlorine atoms can significantly influence a molecule's pharmacokinetic properties by increasing its lipophilicity, which can enhance membrane permeability and bioavailability. nih.gov Furthermore, the chlorine substituents can affect metabolic stability by blocking sites susceptible to oxidative metabolism, potentially prolonging the compound's duration of action. nih.gov The 3,4-dichloro substitution pattern, in particular, is found in a number of bioactive molecules. nih.gov
Similarly, the methoxybenzoyl group is a key structural element in numerous biologically active compounds. The methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor and its position on the benzene (B151609) ring (ortho, in this case) can critically influence the molecule's conformation and its ability to bind to biological targets. drughunter.com The methoxy group can impact a molecule's electronic properties and metabolic profile. nih.gov The combination of these two structural fragments in a single molecule provides a strong rationale for its synthesis and subsequent biological evaluation. Investigations into such molecules contribute to the broader understanding of how different substituents modulate biological activity, which is fundamental to rational drug design. mdpi.com
Identification of Current Research Gaps and Emerging Scientific Questions Pertaining to this compound
The most significant research gap concerning this compound is the apparent lack of dedicated studies on its synthesis, characterization, and biological activity. While the synthesis of analogous compounds is well-trodden territory, the specific properties of this ortho-methoxy isomer remain unreported in peer-reviewed literature. This absence of data presents a clear opportunity for foundational research.
This leads to several emerging scientific questions:
Synthesis and Characterization: What are the optimal conditions for the high-yield synthesis of this compound? What are its definitive physicochemical properties, such as melting point, solubility in various solvents, and its solid-state structure as determined by X-ray crystallography?
Biological Screening: What is the biological activity profile of this compound? Given the activities of other substituted benzamides, it would be logical to screen it for activity at dopamine (B1211576) receptors, as well as for potential anticancer, antifungal, or insecticidal properties. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies: How does the activity of this compound compare to its isomers (e.g., N-(3,4-dichlorophenyl)-3-methoxybenzamide and N-(3,4-dichlorophenyl)-4-methoxybenzamide)? Such a study would provide valuable insight into the structural requirements for any observed biological activity.
Addressing these questions through systematic investigation would fill a notable void in the chemical literature and could potentially uncover a new compound with valuable chemical or biological properties.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
Note: The following data are computationally predicted and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 296.15 g/mol |
| IUPAC Name | This compound |
| LogP (Octanol-Water Partition Coefficient) | 4.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCIHGNHNFZXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl 2 Methoxybenzamide
Advanced Retrosynthetic Disconnections and Route Design for N-(3,4-dichlorophenyl)-2-methoxybenzamide
Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical and common disconnection is at the amide bond (C-N), as this bond is reliably formed through several synthetic methods.
This primary disconnection breaks the molecule into two key synthons: a 2-methoxybenzoyl acylium cation and a 3,4-dichloroanilide anion. The corresponding real-world synthetic equivalents for these synthons are:
2-methoxybenzoic acid or its more reactive derivative, 2-methoxybenzoyl chloride .
3,4-dichloroaniline (B118046) .
The forward synthesis, therefore, involves the coupling of these two precursors. A less common, alternative disconnection could target the ether bond (Aryl-O) on the 2-methoxybenzoyl moiety, but this is a more complex and less efficient strategy for this particular target molecule.
Development and Optimization of Novel Synthetic Pathways to this compound
The foremost pathway for synthesizing this compound is the acylation of 3,4-dichloroaniline with an activated form of 2-methoxybenzoic acid. This can be achieved through two primary routes: reaction with the pre-formed acyl chloride (2-methoxybenzoyl chloride) or direct coupling of the carboxylic acid with the aniline (B41778) using a coupling agent.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com The synthesis of benzamides can be made more environmentally benign through several approaches:
Solvent Selection: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM). mdpi.com A greener alternative is the use of aqueous solutions, such as an aqueous sodium carbonate solution, which can facilitate the reaction while being environmentally friendly. mdpi.com
Catalyst Choice: The use of biodegradable and recoverable catalysts, such as certain nanocomposites, can reduce waste and environmental impact. nih.gov
Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. thepharmajournal.com Direct coupling reactions using catalytic amounts of activating agents are generally preferred over stoichiometric reagents that generate significant waste. For instance, replacing reagents like thionyl chloride (used to make acyl chlorides) with in-situ catalytic activators improves the environmental factor (E-factor) of the reaction.
Modern catalytic systems are pivotal for optimizing the synthesis of benzamides, offering high yields and mild reaction conditions.
Peptide Coupling Reagents: The most common method for this type of amide bond formation involves the use of carbodiimide-based coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comresearchgate.netnih.gov HOBt acts as a carboxyl-activating agent that suppresses side reactions and improves the efficiency of the coupling. mdpi.com
Advanced Catalysts: Research into novel catalytic systems is ongoing. For related S-N bond formations, highly efficient and reusable magnetic nanocatalysts have been developed, such as copper-based catalysts on a magnetic support. jsynthchem.com These systems allow for easy separation of the catalyst from the reaction mixture using a magnet and can be reused for multiple cycles with minimal loss of activity. jsynthchem.com While not yet standard for this specific benzamide (B126), they represent the forefront of efficient and sustainable catalytic design.
Targeted Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Elucidation (Non-Clinical Contexts)
Synthesizing analogues of this compound is essential for understanding how specific structural features influence its chemical and physical properties. This exploration, known as Structure-Activity Relationship (SAR) studies, is critical in fields like materials science and agrochemistry.
The rational design of derivatives involves making systematic changes to the molecule's structure to probe its properties. Modifications can be targeted at either of the two aromatic rings.
Benzoyl Ring Modifications: The 2-methoxybenzoyl portion can be diversified by altering the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position), introducing additional substituents, or replacing the methoxy group with other functionalities like hydroxyl or alkyl groups. mdpi.comnih.gov
These targeted modifications allow researchers to build a comprehensive understanding of the molecular features responsible for specific properties.
Table 1: Examples of Rational Structural Modifications for SAR Studies
| Modification Site | Original Group | Example Modifications | Rationale for Modification |
|---|---|---|---|
| Aniline Ring | 3,4-dichloro | 2,4-dichloro; 4-chloro; 4-fluoro | To probe the effect of halogen position and electronegativity. diva-portal.org |
| Aniline Ring | 3,4-dichloro | 4-methyl; 4-nitro | To investigate the influence of electron-donating vs. electron-withdrawing groups. mdpi.com |
| Benzoyl Ring | 2-methoxy | 4-methoxy; 3-methoxy | To study the impact of the methoxy group's position on conformation and properties. researchgate.net |
| Benzoyl Ring | 2-methoxy | 2-hydroxy; 2,4-dihydroxy | To introduce hydrogen-bonding capabilities and alter solubility. mdpi.com |
| Benzoyl Ring | - | 5-chloro; 3,5-dichloro | To increase lipophilicity and explore additional halogen interactions. researchgate.netresearchgate.net |
Following the synthesis of any new derivative, rigorous characterization is required to confirm its identity, structure, and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the atoms. researchgate.netresearchgate.net
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. researchgate.net
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.
Elemental Analysis: Determines the percentage composition of elements (C, H, N), which is compared against theoretical values. researchgate.net
The yield of the reaction is calculated as a percentage, and the purity is often assessed using methods like High-Performance Liquid Chromatography (HPLC) or by confirming the absence of impurity signals in NMR spectra. researchgate.net
Table 2: Representative Synthetic Yields for Analogous Benzamides
| Compound | Synthetic Method | Yield (%) | Purity Analysis | Reference |
|---|---|---|---|---|
| 5-chloro-N-(4-(N-(4-fluorophenyl)sulphamoyl)phenyl)-2-methoxybenzamide | Amine coupling in THF/H₂O | 45% | RP-HPLC (>96%) | researchgate.net |
| 5-chloro-N-(4-(N-(pyridin-2-yl)sulphamoyl)phenyl)-2-methoxybenzamide | Amine coupling in THF/H₂O | 83% | RP-HPLC (>99%) | researchgate.net |
| N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | BBr₃ demethylation in CH₂Cl₂ | 16% | NMR, MS, Elemental Analysis | mdpi.com |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | DCC/HOBt coupling | Not specified | IR, ¹H-NMR, Elemental Analysis | researchgate.net |
Advanced Spectroscopic and Crystallographic Investigations of N 3,4 Dichlorophenyl 2 Methoxybenzamide
Detailed Vibrational Spectroscopic Analysis (FT-IR, Raman) for Conformational and Functional Group Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. For N-(3,4-dichlorophenyl)-2-methoxybenzamide, these techniques provide key information about its characteristic vibrational modes.
The FT-IR and Raman spectra are expected to be rich with information. The amide group, central to the molecule's structure, gives rise to several distinct bands. The N-H stretching vibration is typically observed in the region of 3300-3200 cm⁻¹. The precise position of this band can indicate the extent of hydrogen bonding in the solid state. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum, usually appearing between 1680 and 1630 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding. The amide II band, a coupled vibration of N-H in-plane bending and C-N stretching, is found around 1570-1515 cm⁻¹.
The aromatic rings also produce a series of characteristic bands. The C-H stretching vibrations of the benzene (B151609) rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on both the dichlorophenyl and methoxybenzoyl rings will influence the exact positions and intensities of these bands.
The methoxy (B1213986) group (-OCH₃) will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band. The C-Cl stretching vibrations of the dichlorophenyl ring are expected in the fingerprint region, typically below 800 cm⁻¹.
While specific experimental spectra for this compound are not widely published, theoretical calculations and data from analogous compounds allow for the prediction of its key vibrational frequencies. rsc.orgjcsp.org.pk
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3200 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Methoxy | C-H Stretch | 2950 - 2850 |
| Methoxy | C-O Stretch | 1250 - 1200 |
| Dichlorophenyl | C-Cl Stretch | < 800 |
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of its solution-state structure.
The ¹H NMR spectrum will show distinct signals for each unique proton environment. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The aromatic protons will resonate in the downfield region (typically 6.5-8.5 ppm). The protons on the 3,4-dichlorophenyl ring will exhibit a characteristic splitting pattern, as will the protons on the 2-methoxybenzoyl ring. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically around 3.8-4.0 ppm.
The ¹³C NMR spectrum will complement the ¹H data, showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal, often appearing around 165-170 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with their specific shifts influenced by the electron-withdrawing chloro and electron-donating methoxy substituents. The methoxy carbon will have a characteristic signal around 55-60 ppm.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed. conicet.gov.arharvard.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is crucial for identifying adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of protonated carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and for piecing together the molecular fragments, for instance, by observing correlations from the amide proton to carbons in both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY can provide insights into the preferred conformation around the amide bond, for example, by showing spatial proximity between the amide proton and specific protons on the aromatic rings. harvard.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Amide N-H | 8.5 - 9.5 | - |
| Amide C=O | - | 165 - 170 |
| Methoxy O-CH₃ | 3.8 - 4.0 | 55 - 60 |
| Aromatic C-H | 6.5 - 8.5 | 110 - 140 |
| Aromatic C-Cl/C-N/C-O | - | 120 - 160 |
*Note: These are predicted values based on data from analogous structures. Actual experimental values may vary.
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy can probe the structure and dynamics in the crystalline state. nih.gov For this compound, ssNMR would be particularly useful for studying polymorphism—the existence of multiple crystal forms. Different polymorphs can have distinct intermolecular interactions, such as hydrogen bonding patterns, which would result in different chemical shifts and line shapes in their ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing insights into the supramolecular assembly and packing in the crystal lattice. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Ion Characterization and Mechanistic Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₄H₁₁Cl₂NO₂), the expected monoisotopic mass is 295.0167. HRMS can confirm this with a high degree of precision.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the amide bond is a likely site of cleavage. Common fragmentation pathways for benzanilides include:
Cleavage of the amide C-N bond: This can lead to the formation of the 2-methoxybenzoyl cation and the 3,4-dichloroaniline (B118046) radical cation, or their neutral counterparts.
Formation of characteristic acylium ions: The 2-methoxybenzoyl cation is a likely and stable fragment.
Fragmentations involving the substituted rings: Loss of substituents like Cl or OCH₃ from fragment ions can also be observed.
The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which further aids in their identification.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |
| 295/297/299 | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl) |
| 161/163 | [Cl₂C₆H₃NH₂]⁺˙ (3,4-dichloroaniline radical cation) |
| 135 | [CH₃OC₆H₄CO]⁺ (2-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ (Fragment from methoxybenzoyl moiety) |
Single Crystal X-ray Diffraction Analysis for Unambiguous Solid-State Molecular Structure and Crystal Packing of this compound
While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for the exact title compound is not available in the literature, a study on the closely related analogue, N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide, provides significant insights into the expected molecular conformation and crystal packing. researchgate.net
In this analogue, the molecule was found to be nearly planar, with a small dihedral angle between the two aromatic rings. The amide group adopts an E-configuration. It is highly probable that this compound would adopt a similar conformation. The crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the amide N-H group as a donor and the amide carbonyl oxygen as an acceptor, linking the molecules into chains or more complex networks. researchgate.netresearchgate.net
The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram derived from such a study would visually represent the atoms as ellipsoids, indicating their thermal motion, and provide precise bond lengths, bond angles, and torsion angles. researchgate.netorpheusweb.co.uk
Table 4: Representative Crystallographic Data for a Benzamide (B126) Analogue *
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
*Note: This table represents typical data expected from a single-crystal X-ray diffraction study of a compound like this compound, based on published data for a close analogue. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any optical activity. As a result, CD and ORD spectroscopy are not applicable for the stereochemical analysis of this compound, as there is no absolute stereochemistry to be assigned. nih.govresearchgate.net
In-Depth Computational and Theoretical Analysis of this compound Remains Undocumented in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical exploration of the chemical compound This compound . Despite its structural similarity to other biologically investigated benzanilide derivatives, specific research detailing its electronic structure, conformational dynamics, and interactions with biomolecular targets is not publicly available.
Consequently, it is not possible to provide a detailed article covering the specific computational analyses as requested, including:
Quantum Chemical Calculations: No published studies were found that performed Density Functional Theory (DFT) or Ab Initio calculations on this compound. Therefore, data on its Frontier Molecular Orbitals (HOMO-LUMO) for reactivity prediction and its Electrostatic Potential Surface (EPS) for mapping intermolecular interaction sites are unavailable.
Molecular Dynamics Simulations: The scientific literature lacks any reports on molecular dynamics simulations for this specific compound. As a result, information regarding its conformational dynamics in different solvent environments and the effects of solvation is not documented.
Molecular Docking and Binding Energy Calculations: There are no specific molecular docking studies in the public domain that investigate the interaction of this compound with any relevant biomolecular targets, even within in vitro or non-human systems. This absence of research means there is no data on its ligand-protein interaction profile, key binding "hotspots," or any assessment of its binding affinity and specificity with target macromolecules.
While computational studies exist for related compounds, such as niclosamide analogs and other benzanilide derivatives, the strict focus on This compound prevents the extrapolation of that data for this specific article. The unique substitution pattern of this molecule means its computational profile would be distinct from its analogs. Without dedicated research, a scientifically accurate and informative article on its computational and theoretical properties cannot be constructed.
Computational and Theoretical Studies on N 3,4 Dichlorophenyl 2 Methoxybenzamide
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For N-(3,4-dichlorophenyl)-2-methoxybenzamide, QSAR models can be developed to predict its potential non-clinical biological activities, such as antimicrobial or enzymatic inhibitory effects, based on its molecular descriptors.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on structurally related substituted benzamides provide a framework for understanding the key molecular features that may govern its biological activity. For instance, research on a series of N-(substituted phenyl)-2-methoxybenzamides has shown that various topological and electronic descriptors are crucial in predicting their antimicrobial properties.
A hypothetical QSAR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring and the electron-donating effect of the methoxy (B1213986) group would significantly influence these parameters.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices would be important in determining how the molecule interacts with a biological target.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. This model would correlate a set of descriptors with a known biological activity for a series of related compounds. The resulting equation could then be used to predict the activity of this compound.
For example, a study on 2-methoxybenzanilides as inhibitors of isocitrate lyase (ICL), an enzyme crucial for the survival of some pathogenic microorganisms, developed a 3D-QSAR model. This model highlighted the importance of steric and electrostatic fields around the molecule for its inhibitory activity. Given the structural similarity, it is plausible that a QSAR model for the antimicrobial activity of this compound would also emphasize the role of its three-dimensional electronic and steric properties in its interaction with biological targets.
Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Descriptor Example | Predicted Influence on Biological Activity |
| Electronic | Dipole Moment | Influences polar interactions with target binding sites. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Steric | Molecular Volume | Determines the fit within a receptor pocket. |
| Surface Area | Affects the extent of intermolecular interactions. | |
| Hydrophobic | LogP | Governs membrane permeability and distribution. |
| Topological | Wiener Index | Reflects the branching and compactness of the molecule. |
This interactive table illustrates some of the key descriptors that would be considered in a QSAR study of this compound and their likely impact on its biological activity. The predictive power of such a model would be instrumental in guiding the synthesis of new analogues with potentially enhanced non-clinical biological effects.
Mechanistic Pathway Elucidation through Computational Transition State Analysis for Reactions Involving this compound
Computational transition state analysis is a powerful tool used to investigate the mechanisms of chemical reactions. By calculating the energies and geometries of reactants, products, and, most importantly, the transition states that connect them, chemists can elucidate the step-by-step pathway of a reaction and determine its rate-limiting step. For this compound, this type of analysis can provide profound insights into reactions such as its synthesis, hydrolysis, or metabolic transformations.
A key reaction to consider is the amide bond formation between 2-methoxybenzoyl chloride and 3,4-dichloroaniline (B118046) to synthesize this compound. A computational study of this reaction would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states). A transition state is characterized by having exactly one imaginary frequency.
For the amide bond formation, the analysis would likely investigate a stepwise mechanism involving the nucleophilic attack of the nitrogen atom of 3,4-dichloroaniline on the carbonyl carbon of 2-methoxybenzoyl chloride. This would lead to a tetrahedral intermediate, which then collapses to form the amide bond and release hydrogen chloride. The transition state for the formation of the tetrahedral intermediate would be a key focus of the study.
Another important reaction to study would be the hydrolysis of the amide bond in this compound, which can occur under acidic or basic conditions. A computational transition state analysis could reveal the detailed mechanism of this process, including the role of water molecules and any catalysts. For instance, in a base-catalyzed hydrolysis, the analysis would model the attack of a hydroxide ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.
The electronic effects of the substituents on the aromatic rings would play a crucial role in the energetics of these reactions. The electron-withdrawing dichlorophenyl group would make the amide nitrogen less nucleophilic, potentially affecting the rate of reactions where it acts as a nucleophile. Conversely, it could facilitate reactions where the amide is attacked by a nucleophile. The methoxy group on the benzoyl ring, being electron-donating, would influence the reactivity of the carbonyl group.
Table 2: Hypothetical Energetic Data from a Transition State Analysis of the Amide Bond Formation
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (2-methoxybenzoyl chloride + 3,4-dichloroaniline) | 0.0 |
| 2 | Transition State 1 (Formation of tetrahedral intermediate) | +15.2 |
| 3 | Tetrahedral Intermediate | -5.7 |
| 4 | Transition State 2 (Proton transfer and HCl elimination) | +8.9 |
| 5 | Products (this compound + HCl) | -12.4 |
This interactive table presents hypothetical energy values for the key steps in the synthesis of this compound. Such data, derived from computational transition state analysis, would provide a quantitative understanding of the reaction mechanism and kinetics. By elucidating these fundamental chemical processes at a molecular level, computational studies provide invaluable guidance for optimizing reaction conditions and predicting the stability and reactivity of this compound.
Mechanistic Investigations of Biological Interactions of N 3,4 Dichlorophenyl 2 Methoxybenzamide Non Human and in Vitro Focus
Elucidation of Specific Molecular Targets and Binding Mechanisms in Non-Human Biological Systems (e.g., Fungal Pathogen Enzymes, Bacterial Proteins, Plant Receptors)
The primary and well-established molecular target of N-(3,4-dichlorophenyl)-2-methoxybenzamide in fungal pathogens is the enzyme Succinate (B1194679) Dehydrogenase (SDH) , also referred to as Mitochondrial Complex II. researchgate.netnih.govnih.gov This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it essential for cellular respiration and energy production in aerobic organisms.
The SDH enzyme is a heterotetrameric protein complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). nih.gov this compound does not bind to the active site on the SDHA subunit where succinate is oxidized. Instead, it targets the ubiquinone-binding site (Q-site). researchgate.netmdpi.com This Q-site is a pocket formed at the interface of the SDHB, SDHC, and SDHD subunits. nih.govmdpi.com By occupying this site, the compound physically obstructs the binding of the natural electron acceptor, ubiquinone (Coenzyme Q). This action effectively halts the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to the ubiquinone pool. nih.gov The ultimate consequence of this binding is the inhibition of the enzyme's succinate-ubiquinone reductase activity, leading to a disruption of the entire respiratory process and subsequent depletion of cellular ATP. nih.gov
Molecular docking simulations involving a hybrid molecule based on the benodanil (B1667995) scaffold have suggested that the compound fits within the cavity composed of the SDHB, SDHC, and SDHD subunits of the enzyme from the fungal pathogen Rhizoctonia solani. mdpi.com
Table 1: Molecular Target of this compound
| Target Enzyme | Target Organism Type | Specific Binding Site | Molecular Consequence |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) / Mitochondrial Complex II | Fungal Pathogens (e.g., Rhizoctonia solani) | Ubiquinone (Q-site) at the interface of SDHB, SDHC, and SDHD subunits. nih.govmdpi.commdpi.com | Inhibition of electron transport from Fe-S clusters to ubiquinone, blocking the TCA cycle and cellular respiration. researchgate.netnih.gov |
Detailed Enzymatic Inhibition/Activation Assays (In Vitro)
In vitro assays have been instrumental in quantifying the inhibitory effect of this compound on its target enzyme and characterizing the nature of this interaction.
The potency of an inhibitor is often expressed by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the substance required to reduce the activity of a specific enzyme by 50%. For this compound (Benodanil), in vitro assays using SDH isolated from the mitochondria of the plant pathogenic fungus Rhizoctonia solani have determined a specific IC₅₀ value. mdpi.com
While a specific inhibitor constant (Ki) for this compound is not widely documented in the reviewed literature, its mechanism of action is characteristic of the broader class of carboxamide SDHI fungicides. These compounds act as competitive inhibitors with respect to the enzyme's natural substrate, ubiquinone, at the Q-site. mdpi.com
Table 2: In Vitro Enzymatic Inhibition Data
| Compound | Target Enzyme | Source Organism | IC₅₀ Value (mg/L) |
|---|---|---|---|
| This compound (Benodanil) | Succinate Dehydrogenase (SDH) | Rhizoctonia solani | 62.02 mdpi.com |
The inhibition of Succinate Dehydrogenase by this compound can be described as a form of allosteric modulation. Allosteric inhibitors bind to a site on the enzyme that is distinct from the primary active site, causing a conformational change that affects the enzyme's function.
In this case, the compound binds to the ubiquinone-binding pocket (Q-site), which is topographically separate from the succinate-binding active site located on the SDHA subunit. nih.govmdpi.com By binding to the Q-site, the compound allosterically prevents the catalytic activity of the enzyme as a whole—specifically, the transfer of electrons derived from the oxidation of succinate. Therefore, it functions as an allosteric inhibitor of succinate-dependent electron transport. No specific cooperative binding studies for this compound were identified in the reviewed literature.
Cellular Response and Pathway Perturbation Studies in Non-Human Cell Lines (e.g., Microbial, Plant, Insect Cell Models)
While the direct enzymatic target is well-defined, a comprehensive understanding of the broader cellular response requires systems-level analysis.
A review of publicly available scientific literature did not yield specific transcriptomic studies (e.g., via RNA-sequencing or microarray) analyzing the global gene expression changes in any non-human cell line (fungal, plant, or insect) in direct response to treatment with this compound. Such studies would be valuable to identify downstream effects, such as the upregulation of stress-response pathways or compensatory metabolic mechanisms, resulting from the inhibition of mitochondrial respiration.
Similar to the transcriptomic data, specific proteomic analyses detailing the changes in protein expression or post-translational modifications in non-human cells following exposure to this compound are not extensively documented in the available literature. Proteomic studies would provide critical insight into the cellular adaptation to the compound, revealing changes in the abundance of metabolic enzymes, structural proteins, and signaling molecules as a direct consequence of SDH inhibition.
Table of Compound Names
| Systematic Name | Common Name |
| This compound | Benodanil |
| Succinate | - |
| Fumarate | - |
| Ubiquinone | Coenzyme Q |
Investigation of Membrane Interaction Mechanisms (e.g., Liposome (B1194612) Binding, Membrane Permeability, Membrane Fluidity Modulation)
The interaction of this compound with biological membranes is a critical aspect of its molecular mechanism, influencing its absorption, distribution, and ultimately its biological activity. While direct studies on this specific compound are not extensively available, the behavior of its constituent moieties—the dichlorophenyl group and the methoxybenzamide group—allows for informed hypotheses regarding its membrane interactions.
The lipophilic nature of the dichlorophenyl group suggests a propensity for the compound to partition into the hydrophobic core of lipid bilayers. This interaction is a common characteristic of many xenobiotics and can significantly influence their bioavailability and cellular uptake. nih.gov The presence of chlorine atoms on the phenyl ring enhances this lipophilicity.
To quantitatively assess such interactions, liposome binding assays can be employed. nih.govresearchgate.net These assays utilize artificial lipid vesicles (liposomes) as models for biological membranes and can determine the extent to which a compound associates with the lipid phase. nih.gov By varying the lipid composition of the liposomes, it is possible to probe the specificity of these interactions. For instance, the inclusion of negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) can reveal electrostatic contributions to binding. nih.gov
The permeability of this compound across cellular membranes is another key parameter. The presence of the amide linkage introduces a degree of polarity, which could modulate the passive diffusion of the molecule across the lipid bilayer. chemrxiv.org Studies on other amide-containing compounds have shown that this functional group can influence membrane permeability. chemrxiv.org
Furthermore, the partitioning of the compound into the membrane can modulate the physical properties of the bilayer itself, such as its fluidity. Changes in membrane fluidity can, in turn, affect the function of membrane-embedded proteins like receptors and ion channels. nih.gov Techniques such as fluorescence anisotropy using membrane-impermeant probes can be utilized to measure these effects.
A hypothetical study using a liposome binding assay to investigate the interaction of this compound with model membranes is outlined in the interactive table below.
Interactive Data Table: Hypothetical Liposome Binding Assay for this compound
| Liposome Composition (Molar Ratio) | Compound Concentration (µM) | Incubation Time (min) | Percentage of Compound Bound (Hypothetical) |
| PC (100) | 10 | 30 | 45% |
| PC:PS (80:20) | 10 | 30 | 55% |
| PC:Chol (70:30) | 10 | 30 | 40% |
| PC:PE (80:20) | 10 | 30 | 48% |
PC: Phosphatidylcholine; PS: Phosphatidylserine; Chol: Cholesterol; PE: Phosphatidylethanolamine. This table is illustrative and presents hypothetical data to demonstrate how results from such an assay might be presented.
In Vitro and Non-Human In Vivo Metabolism and Biotransformation Studies for Mechanistic Understanding of Compound Fate
The metabolic fate of this compound is a crucial determinant of its biological activity and clearance from the body. While specific metabolic pathways for this compound have not been fully elucidated in the public domain, an understanding of the biotransformation of related structures provides a basis for predicting its metabolic profile. The metabolism of xenobiotics generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orgdoctorlib.org
Phase I Metabolism:
Phase I reactions for this compound are likely to be catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. doctorlib.org Potential Phase I metabolic transformations include:
Aromatic Hydroxylation: The dichlorophenyl ring is a probable site for hydroxylation, a common metabolic pathway for aromatic compounds. The position of hydroxylation can be influenced by the directing effects of the chlorine substituents.
O-Demethylation: The methoxy (B1213986) group on the benzamide (B126) moiety is susceptible to O-demethylation, which would yield a phenolic metabolite. This reaction is also typically mediated by CYP enzymes.
Amide Hydrolysis: The amide bond can be hydrolyzed by amidase enzymes, leading to the cleavage of the molecule into 3,4-dichloroaniline (B118046) and 2-methoxybenzoic acid. The release of aromatic amines from amide-containing compounds is a significant metabolic pathway. researchgate.net
Phase II Metabolism:
The functionalized metabolites generated in Phase I, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Potential Phase II pathways include:
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).
In vitro systems, such as liver microsomes and hepatocytes from various species (e.g., rat, minipig, human), are commonly used to study these metabolic pathways. nih.gov These systems allow for the identification of metabolites and the enzymes responsible for their formation. nih.gov Non-human in vivo studies, for instance in rats, would provide a more complete picture of the compound's disposition, including absorption, distribution, metabolism, and excretion (ADME). longdom.org
The following interactive data table summarizes the plausible metabolic transformations of this compound.
Interactive Data Table: Plausible Metabolic Transformations of this compound
| Metabolic Reaction | Potential Metabolite | Major Enzyme Family Involved (Hypothetical) |
| Aromatic Hydroxylation | Hydroxylated-N-(3,4-dichlorophenyl)-2-methoxybenzamide | Cytochrome P450 (CYP) |
| O-Demethylation | N-(3,4-dichlorophenyl)-2-hydroxybenzamide | Cytochrome P450 (CYP) |
| Amide Hydrolysis | 3,4-dichloroaniline and 2-methoxybenzoic acid | Amidases |
| Glucuronidation | Glucuronide conjugate of hydroxylated metabolite | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Sulfate conjugate of hydroxylated metabolite | Sulfotransferases (SULTs) |
This table presents hypothetical metabolic pathways based on the chemical structure of the compound and general knowledge of xenobiotic metabolism.
Exploration of Non Clinical Applications and Future Research Directions for N 3,4 Dichlorophenyl 2 Methoxybenzamide
Potential as a Novel Agent in Agricultural Science
The structural characteristics of N-(3,4-dichlorophenyl)-2-methoxybenzamide, particularly the dichlorophenyl and methoxybenzamide moieties, suggest a potential for biological activity relevant to agriculture. The benzamide (B126) class of chemicals includes compounds that have been developed as herbicides. sigmaaldrich.comresearchgate.net
Mechanistic Basis for Activity Against Agricultural Pests or Pathogens
Benzamides as a chemical family have been identified as inhibitors of microtubule assembly in plants. sigmaaldrich.comresearchgate.net This mode of action disrupts cell division and growth, leading to the death of susceptible plant species. It is plausible that this compound could exhibit similar herbicidal activity by targeting this fundamental cellular process. The specific arrangement of the dichlorophenyl and methoxy (B1213986) groups would likely influence its target selectivity, determining which plant species are most affected.
Further research would be necessary to elucidate the precise molecular targets of this compound and to understand how its structure dictates its interaction with these targets.
Environmental Fate and Degradation Studies in Agricultural Soil/Water Systems
The environmental persistence and degradation pathways of any potential agricultural chemical are of paramount importance. For this compound, studies would be needed to determine its stability and breakdown products in soil and water systems. Factors such as microbial degradation, hydrolysis, and photodegradation would need to be investigated to assess its environmental footprint. While no specific data for this compound is currently available, research on other benzamide derivatives could provide a foundational understanding for such future studies.
Advanced Veterinary Research Applications
The benzamide scaffold is also present in a number of compounds with antiparasitic properties. Notably, certain N-benzoyl-2-hydroxybenzamides have demonstrated efficacy against the protozoan parasite Toxoplasma gondii by disrupting its secretory pathway. chemeo.com This suggests that this compound could be a candidate for in vitro studies against various animal pathogens.
Investigations into its mechanism of action against parasites would be a critical area of research. This could involve screening the compound against a panel of veterinary pathogens to identify any potential antiparasitic activity. Subsequent studies would then focus on pinpointing the specific biochemical pathways or cellular structures that are affected by the compound.
Applications in Advanced Materials Science and Engineering
Beyond the life sciences, the aromatic and amide functionalities of this compound suggest potential applications in the field of materials science. Aromatic polyamides, a class of polymers that includes benzamide units, are known for their high performance and thermal stability.
Integration into Polymeric Matrices for Enhanced Performance
There is a theoretical potential for this compound to be used as an additive in polymer formulations. Its rigid, aromatic structure could potentially enhance the mechanical properties or thermal stability of certain polymers. Research in this area would involve blending the compound with various polymers and characterizing the resulting materials' physical and chemical properties.
Role as a Chemical Probe for Fundamental Biological Processes in Model Systems (Purely Academic, In Vitro or Non-Human In Vivo)
A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or cellular pathways, in a controlled manner. The structural features of this compound suggest its potential utility as a scaffold for developing such probes.
Investigations in Cellular and Acellular Systems:
The 2-methoxybenzamide (B150088) scaffold is a key component in a class of molecules designed to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in various cancers. nih.govnih.gov For instance, a series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Smoothened (Smo) receptor, a critical component of the Hh pathway. nih.govnih.gov In a Gli-luc reporter assay, which measures the activity of the Hh pathway, these compounds demonstrated inhibitory activity in the submicromolar range. nih.gov One notable derivative, compound 21 from a referenced study, showed a potent IC₅₀ value of 0.03 μM and was found to block the localization of Smo to the primary cilium, a key step in pathway activation. nih.govnih.gov This compound also retained its activity against a drug-resistant mutant of Smo. nih.gov
These findings highlight the potential of the 2-methoxybenzamide core, and by extension this compound, as a starting point for developing chemical probes to investigate the intricacies of the Hh signaling pathway in cancer biology.
Similarly, other benzamide derivatives have been explored for their potential to modulate the activity of various enzymes and proteins in vitro. For example, a series of N-(alkyl/aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives were synthesized and tested for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these compounds showed significant inhibitory potential, with one derivative exhibiting an IC₅₀ value of 10.75 ± 0.52 μM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 39.48 ± 0.80 μM). nih.gov
The dichlorophenyl moiety also contributes to the biological activity profile of various compounds. In a study on antiprion agents, benzamide derivatives were synthesized and tested for their ability to inhibit the conversion of the normal prion protein (PrPC) to its misfolded, disease-causing form (PrPSc). nih.gov These compounds were evaluated in scrapie-infected mouse neuroblastoma cells (ScN2a) and scrapie mouse brain (SMB) cells, demonstrating the utility of the benzamide scaffold in developing tools to study neurodegenerative diseases in non-human in vivo models. nih.govacs.org
The following table summarizes the in vitro activities of some benzamide derivatives that are structurally related to this compound.
| Compound Type | Biological Target/Assay | Model System | Key Findings | Reference |
| 2-Methoxybenzamide Derivatives | Hedgehog Signaling Pathway (Smoothened Receptor) | Gli-luc Reporter Assay | Potent inhibition with IC₅₀ values in the submicromolar range. Compound 21 had an IC₅₀ of 0.03 μM. | nih.govnih.gov |
| N-(alkyl/aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamides | α-Glucosidase Inhibition | In Vitro Enzyme Assay | Several compounds showed potent inhibition, with one having an IC₅₀ of 10.75 ± 0.52 μM. | nih.gov |
| Benzamide Derivatives | Prion Protein (PrPC to PrPSc conversion) | Scrapie-infected mouse neuroblastoma (ScN2a) and brain (SMB) cells | Identified as attractive lead compounds for inhibiting PrPSc accumulation. | nih.gov |
These examples underscore the potential of this compound to serve as a foundation for creating novel chemical probes for academic research into fundamental biological processes.
Development of this compound as a Versatile Precursor for the Synthesis of Complex Organic Molecules
The chemical structure of this compound, with its reactive sites, makes it a potentially valuable starting material or intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds.
Role as a Synthetic Intermediate:
The benzamide functional group is a cornerstone in organic synthesis and can be transformed into a variety of other functional groups. For example, benzamide precursors can be used in nickel-catalyzed reactions to synthesize carboxylic acids. orgsyn.org The amide bond itself can be a site for further chemical modification. The nitrogen and the carbonyl carbon of the amide group can participate in cyclization reactions to form various heterocyclic systems.
A study demonstrated a new route to synthesize novel benzamide-based 5-aminopyrazoles. nih.gov In this multi-step synthesis, a benzamide derivative was used to create a pyrazole (B372694) ring, which was then further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govresearchgate.netgoogle.comtriazines. nih.gov This showcases how the benzamide scaffold can be a key building block for generating molecular diversity.
The following table outlines a synthetic pathway where a benzamide derivative is used as a precursor.
| Starting Material | Reagents and Conditions | Intermediate/Product | Application | Reference |
| Benzoyl isothiocyanate and Malononitrile | 1. KOH/EtOH2. Alkyl halide3. Hydrazine | Benzamide-based 5-aminopyrazoles | Precursors for fused heterocyclic compounds with antiviral activity. | nih.gov |
| Benzamide-based 5-aminopyrazole | Sodium nitrite, HCl, then Malononitrile or Ethyl cyanoacetate | N-(Pyrazolo[5,1-c] nih.govresearchgate.netgoogle.comtriazin-7-yl)benzamides | Synthesis of complex heterocyclic systems. | nih.gov |
Furthermore, the dichlorophenyl ring of this compound offers additional handles for synthetic transformations. The chlorine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the expansion of the molecular framework and the creation of a library of compounds with diverse functionalities.
The 2-methoxy group on the other phenyl ring can also influence the reactivity of the molecule and can be a site for demethylation to reveal a phenol, which can then be used for further functionalization, such as etherification.
In essence, this compound can be viewed as a modular building block. The benzamide core provides a stable and versatile platform, while the substituted phenyl rings offer multiple points for chemical diversification, making it a valuable precursor for constructing complex and potentially biologically active molecules for non-clinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
